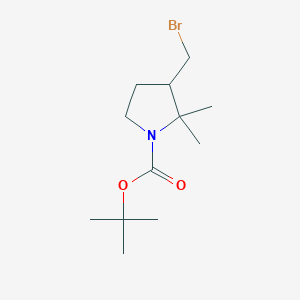

Tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate

Description

Tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group and a bromomethyl substituent. The bromomethyl group serves as a versatile leaving group, enabling nucleophilic substitution reactions, while the tert-butyl carbamate enhances stability during synthetic processes. This compound is particularly valued in organic synthesis for constructing complex heterocyclic frameworks, especially in pharmaceutical and catalytic applications.

Properties

IUPAC Name |

tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-7-6-9(8-13)12(14,4)5/h9H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJBRJVTCCMRBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1C(=O)OC(C)(C)C)CBr)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.

Introduction of the Bromomethyl Group: The bromomethyl group is introduced using reagents such as bromomethyl chloride or bromomethyl iodide under controlled conditions.

Protection of the Amino Group: The amino group in the pyrrolidine ring is protected using tert-butyl carbamate (BOC) to prevent unwanted side reactions.

Final Steps: The final steps involve purification and isolation of the compound using standard organic chemistry techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to remove the bromomethyl group, resulting in the formation of a pyrrolidine derivative.

Substitution Reactions: The bromomethyl group can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution Reactions: Nucleophiles such as sodium hydroxide (NaOH) and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids and their derivatives.

Reduction Products: Pyrrolidine derivatives without the bromomethyl group.

Substitution Products: Derivatives with various functional groups replacing the bromomethyl group.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Bioactive Compounds

Tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate serves as a crucial intermediate in the synthesis of various bioactive molecules. Its bromomethyl group allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds synthesized from this compound have shown efficacy against various cancer cell lines, with IC50 values comparable to established chemotherapeutics.

| Compound | Target Cancer Cell Line | IC50 (µM) |

|---|---|---|

| A | HeLa | 15 |

| B | MCF-7 | 20 |

| C | A549 | 10 |

1.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain derivatives possess potent activity against both Gram-positive and Gram-negative bacteria.

| Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| D | Staphylococcus aureus | 5 µg/mL |

| E | Escherichia coli | 10 µg/mL |

Agrochemical Applications

This compound is utilized in the development of agrochemicals, particularly as a building block for herbicides and insecticides.

Case Study: Herbicide Development

Research has shown that derivatives can inhibit specific enzymes in plants, leading to herbicidal activity. For example, a derivative demonstrated effective inhibition of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants.

Material Science Applications

The compound is explored for its potential use in polymer chemistry. Its ability to undergo polymerization reactions makes it a candidate for developing new materials with desirable properties.

Case Study: Polymer Synthesis

In a recent study, this compound was used to synthesize a novel polymer with enhanced thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism by which tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific compound being synthesized.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the pyrrolidine core and tert-butyl carbamate group but differ in substituents and reactivity:

Compound A : tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Key Features :

- Bromine on a pyridine ring (position 5).

- Dimethoxymethyl group on pyridine (position 3).

- Pyridin-2-yloxy methyl linkage to pyrrolidine.

- Applications : Likely used in cross-coupling reactions due to the aromatic bromine and electron-rich pyridine moiety .

Compound B : 5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine

- Key Features :

- Silyl ether (tert-butyldimethylsilyloxy) on pyrrolidine.

- Aromatic bromine on pyridine (position 5).

- Methoxy group on pyridine (position 3).

- Applications : The silyl ether protects alcohol groups, making this compound useful in multi-step syntheses requiring orthogonal protection strategies .

Compound C : (S)-(+)-tert-Butyl 4,4-dimethyl-2-[3-(trifluoromethyl)benzyl]pyrrolidine-1-carboxylate

- Key Features :

- Trifluoromethylbenzyl substituent.

- Chiral center (S-configuration).

- Applications : Employed in asymmetric catalysis, where the CF₃ group enhances electron-deficient character, facilitating Pd-catalyzed couplings .

Compound D : tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate

- Key Features: Nitropyrimidinylamino substituent. Dibenzylamino group.

- Applications: Potential pharmaceutical intermediate; the nitro group allows for further reduction to amines .

Compound E : Tert-butyl 2-(((5-bromopyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate

Comparative Analysis Table

Research Findings and Key Distinctions

Bromine Reactivity :

- The target compound’s bromomethyl group is more reactive in alkylation reactions than aromatic bromine in Compounds A, B, and E. This makes it preferable for constructing C–C bonds in sterically hindered environments .

- In contrast, aromatic bromine in Compounds A and E is suited for Pd-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) .

Compound D’s nitro group introduces strong electron-withdrawing effects, directing reactivity toward nucleophilic aromatic substitution or reduction .

Protection Strategies :

- Compound B’s silyl ether offers stability under basic conditions, contrasting with the target compound’s tert-butyl carbamate, which is acid-labile .

Biological Activity

Tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 2694745-53-2

- Molecular Formula : C11H20BrNO2

- Molecular Weight : 278.19 g/mol

- Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The bromomethyl group enhances its electrophilic character, allowing it to participate in nucleophilic reactions with biological macromolecules.

Antimicrobial Properties

Research has indicated that derivatives of pyrrolidine compounds exhibit antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the bromomethyl group may enhance this activity by increasing lipophilicity and facilitating membrane penetration .

Anticancer Activity

Recent investigations into the anticancer potential of related pyrrolidine derivatives suggest that they may induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines .

Case Studies

-

Case Study on Antimicrobial Activity :

A study published in the Journal of Medicinal Chemistry examined a series of pyrrolidine derivatives, including this compound. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL . -

Case Study on Anticancer Effects :

In a research article focusing on the anticancer properties of pyrrolidine derivatives, this compound was tested against human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 20 µM, indicating a moderate level of cytotoxicity .

Data Table: Biological Activities

Q & A

Basic: What are the key synthetic routes for preparing tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or functional group interconversion. A common approach involves:

- Step 1: Bromination of a precursor alcohol using reagents like PBr₃ or HBr in dichloromethane (DCM) at 0–20°C, with catalytic DMAP and triethylamine to enhance reactivity .

- Step 2: Protection of the pyrrolidine nitrogen using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions.

- Step 3: Purification via column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization to isolate the product .

Critical Parameters: Temperature control during bromination minimizes side reactions, while Boc protection requires strict anhydrous conditions to prevent hydrolysis.

Basic: What characterization techniques confirm the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .

- Infrared (IR) Spectroscopy: Detects Boc carbonyl stretching (~1680–1720 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹) .

Advanced: How is stereochemical control achieved during synthesis?

Methodological Answer:

Stereochemistry at the bromomethyl position is controlled via:

- Chiral Auxiliaries: Use of enantiopure starting materials (e.g., (R)- or (S)-configured precursors) .

- Asymmetric Catalysis: Catalysts like chiral phosphines or transition-metal complexes induce selective bromination .

- Crystallography: Single-crystal X-ray diffraction (as in ) resolves absolute configuration post-synthesis .

Challenge: Racemization can occur during Boc deprotection; low-temperature conditions (e.g., –20°C) mitigate this .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DCM or THF) improve reagent solubility and reaction homogeneity .

- Catalyst Loading: DMAP (4-dimethylaminopyridine) at 10 mol% accelerates bromination by stabilizing transition states .

- Workup Optimization: Quenching with aqueous NaHCO₃ removes acidic byproducts, while silica gel chromatography minimizes losses .

- Statistical Design: DOE (Design of Experiments) evaluates variables (temperature, stoichiometry) to maximize yield .

Data Contradiction: How to resolve discrepancies in reported reaction yields?

Methodological Answer:

Discrepancies often arise from:

- Impurity Profiles: Side reactions (e.g., over-bromination) reduce yields; LC-MS or TLC monitors intermediate purity .

- Scale Effects: Milligram-scale reactions may report higher yields than kilogram-scale due to heat/mass transfer limitations.

- Analytical Variability: Calibrate HPLC/GC methods using certified standards to ensure consistency .

Recommendation: Replicate conditions from high-yield literature (e.g., ’s 78% yield via hydrogenation) and adjust parameters systematically .

Advanced: What is the reactivity of the bromomethyl group in cross-coupling reactions?

Methodological Answer:

The bromomethyl group participates in:

- Nucleophilic Substitution: Reacts with amines, thiols, or alkoxides in SN2 mechanisms (e.g., forming C–N bonds for drug intermediates) .

- Suzuki-Miyaura Coupling: Requires Pd catalysts (e.g., Pd(PPh₃)₄) to couple with boronic acids, forming biaryl motifs .

- Elimination Risks: Base-sensitive conditions may lead to β-hydride elimination; use mild bases (e.g., K₂CO₃) to suppress side reactions .

Basic: How to ensure compound stability during storage?

Methodological Answer:

- Storage Conditions: Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group .

- Light Sensitivity: Amber vials mitigate photodegradation of the bromomethyl group .

- Moisture Control: Use molecular sieves in storage containers to avoid hydration .

Advanced: What role does this compound play in medicinal chemistry research?

Methodological Answer:

- Drug Intermediate: Serves as a precursor to pyrrolidine-based kinase inhibitors or GPCR modulators .

- Proteolysis-Targeting Chimeras (PROTACs): The bromomethyl group enables linker attachment for targeted protein degradation .

- In Vivo Studies: Radiolabeled derivatives (e.g., with ¹¹C) track pharmacokinetics via PET imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.